N'-(2-chloroacetyl)-2-methylpropanehydrazide
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Overview
Description
N’-(2-chloroacetyl)-2-methylpropanehydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a chloroacetyl group attached to a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-2-methylpropanehydrazide typically involves the reaction of 2-chloroacetyl chloride with 2-methylpropanehydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroacetyl chloride+2-methylpropanehydrazide→N’-(2-chloroacetyl)-2-methylpropanehydrazide
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with moisture or oxygen. The reaction temperature is maintained at a moderate level, typically around 0-5°C, to control the rate of reaction and minimize the formation of by-products .
Industrial Production Methods
In an industrial setting, the production of N’-(2-chloroacetyl)-2-methylpropanehydrazide can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-2-methylpropanehydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Condensation Reactions: The hydrazide moiety can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Condensation Reactions: Carbonyl compounds such as aldehydes and ketones are used as reactants. The reactions are often catalyzed by acids or bases.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Condensation Reactions: Formation of hydrazones or hydrazides.
Oxidation and Reduction Reactions: Formation of oxides or amines.
Scientific Research Applications
N’-(2-chloroacetyl)-2-methylpropanehydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes .
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)-2-methylpropanehydrazide involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, thereby exerting its biological effects. The hydrazide moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
Chloroacetyl chloride: A related compound used in the synthesis of various chloroacetyl derivatives.
N-chloroacetanilides: Compounds with similar structural features and applications in organic synthesis and agrochemicals .
Uniqueness
N’-(2-chloroacetyl)-2-methylpropanehydrazide is unique due to its specific combination of a chloroacetyl group and a hydrazide moiety.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-methylpropanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2/c1-4(2)6(11)9-8-5(10)3-7/h4H,3H2,1-2H3,(H,8,10)(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZUOFFJEYIQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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